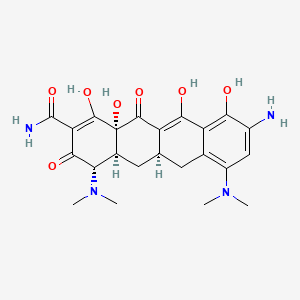

9-Aminominocycline

概要

説明

9-Aminominocycline is a tetracycline antibiotic derivative with a complex molecular structure. It is known for its broad-spectrum antibacterial activity and is used in various scientific and medical applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-aminominocycline involves multiple steps, starting with the base tetracycline structure. Reaction conditions typically involve the use of strong bases and acids, as well as specific catalysts to facilitate the chemical transformations.

Industrial Production Methods: Industrial production of this compound is carried out in controlled environments to ensure purity and consistency. The process involves large-scale chemical reactions, purification steps, and stringent quality control measures to meet pharmaceutical standards.

化学反応の分析

Types of Reactions: 9-Aminominocycline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions are carefully controlled to optimize yield and selectivity.

Major Products Formed:

科学的研究の応用

Antibacterial Activity

9-AMC has demonstrated synergistic antibacterial effects, particularly when combined with tigecycline. Research indicates that 9-AMC enhances the efficacy of tigecycline against antibiotic-resistant strains of bacteria, such as Escherichia coli that possess the tet(X4) resistance gene. The combination therapy not only inhibits bacterial growth but also disrupts biofilm formation and reduces intracellular ATP levels, leading to increased oxidative damage to the bacteria .

Case Study: Synergistic Effects with Tigecycline

- Objective : To evaluate the combined antibacterial activity of 9-AMC and tigecycline.

- Methodology : Checkerboard assays were conducted to assess the fractional inhibitory concentration index (FICI). A synergy effect was defined as an FIC index of ≤0.5.

- Results : The combination exhibited enhanced antibacterial activity against resistant strains, supporting its potential as a novel adjuvant in antibiotic therapy .

Drug Delivery Systems

Innovative drug delivery systems utilizing 9-AMC have been developed to enhance the targeted delivery of therapeutics, particularly in neuroprotection. A notable example is the conjugation of 9-AMC with dendrimers, which allows for targeted delivery to activated microglia in the brain.

Case Study: Dendrimer-9-Aminominocycline Conjugate

- Objective : To create a dendrimer-based delivery system for 9-AMC targeting neuroinflammation.

- Methodology : A hydroxyl-G6 PAMAM dendrimer was conjugated with 9-AMC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

- Results : The dendrimer conjugate showed enhanced intracellular availability and anti-inflammatory effects in activated murine microglial cells, indicating its potential for treating neurodegenerative diseases .

Overcoming Antibiotic Resistance

The increasing prevalence of antibiotic resistance poses a significant challenge in clinical settings. 9-AMC has been identified as a promising candidate for restoring sensitivity to tigecycline in resistant bacterial strains.

Research Insights

- Mechanism : 9-AMC acts by inhibiting the tet(X4) gene's expression, which is responsible for antibiotic resistance. This action helps narrow the drug mutant selection window and enhances the overall antimicrobial effect .

- Clinical Relevance : The findings suggest that 9-AMC could be integrated into treatment protocols for infections caused by resistant bacteria, thereby improving patient outcomes.

Summary Table of Applications

作用機序

The mechanism of action of 9-aminominocycline involves binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This disruption of protein synthesis leads to bacterial cell death. The compound targets specific molecular pathways, making it effective against a wide range of bacterial species.

類似化合物との比較

9-Aminominocycline is compared with other tetracycline derivatives such as doxycycline, minocycline, and tetracycline itself. While these compounds share similar mechanisms of action, this compound is unique in its enhanced stability and broader spectrum of activity.

List of Similar Compounds

Doxycycline

Minocycline

Tetracycline

Demeclocycline

Tigecycline

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

生物活性

9-Aminominocycline (9-AMC) is a derivative of tigecycline, a broad-spectrum antibiotic known for its efficacy against various bacterial infections. Recent studies have highlighted the biological activity of 9-AMC, particularly its potential as an adjuvant in combating antibiotic resistance.

Antibacterial Activity

9-AMC has demonstrated significant antibacterial properties, particularly against Escherichia coli strains that express the Tet(X4) resistance gene. Research indicates that 9-AMC can restore sensitivity to tigecycline in these resistant strains, showcasing its potential as a therapeutic adjuvant . The compound exhibits synergistic effects when combined with tigecycline, enhancing the overall antibacterial efficacy by disrupting bacterial membrane integrity and inhibiting biofilm formation .

Synergistic Effects with Tigecycline

In vitro studies using checkerboard assays have confirmed that 9-AMC enhances the antibacterial activity of tigecycline against resistant bacteria. The combination therapy not only inhibits bacterial growth but also reduces the levels of intracellular ATP and accelerates oxidative damage to bacterial cells . The transcriptomic analysis further supports these findings, revealing that genes related to antibiotic resistance mechanisms are downregulated in the presence of 9-AMC .

Efficacy Studies

Case Studies

- Animal Model Study : Mice infected with E. coli were treated with either tigecycline, 9-AMC, or their combination. The group receiving both drugs showed a higher survival rate and reduced bacterial load compared to those receiving single treatments .

- Biofilm Inhibition : In biofilm formation assays, 9-AMC was shown to significantly reduce biofilm biomass when used in conjunction with tigecycline, indicating its role in enhancing drug penetration and efficacy against sessile bacterial populations .

Toxicity and Safety Profile

Acute toxicity studies have been conducted to assess the safety of 9-AMC when used alone or in combination with tigecycline. Mice treated with high doses of 9-AMC showed no significant adverse effects over a seven-day observation period, suggesting a favorable safety profile for potential clinical applications .

特性

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33)/t8-,10-,16-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIPCMYBFDOLBO-IRDJJEOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149934-19-0 | |

| Record name | 9-Aminominocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S,4aS,5aR,12aS)- 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-Naphthacenecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-AMINOMINOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0778NOJ5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 9-aminominocycline in the synthesis of tigecycline?

A1: this compound serves as a crucial precursor in the synthesis of tigecycline [, , ]. It reacts with N-t-butylglycyl chloride hydrochloride to form tigecycline, a glycylcycline antibiotic [, ]. This reaction typically occurs under controlled pH conditions and an inert atmosphere to optimize yield and purity [, ].

Q2: What are the primary routes of elimination for tigecycline, and how does its metabolism relate to this compound?

A2: Tigecycline is primarily eliminated through fecal excretion, accounting for a significant portion of the administered dose []. While the liver plays a role in tigecycline metabolism, a key metabolic pathway involves amide hydrolysis, which breaks down tigecycline into t-butylaminoacetic acid and this compound [, ]. This highlights this compound as a significant metabolite in the breakdown of tigecycline within the body.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。